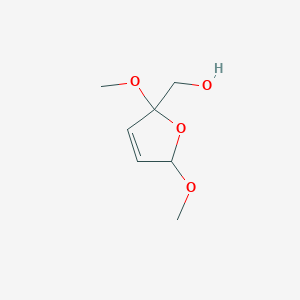![molecular formula C15H21NO2 B009867 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane CAS No. 102520-50-3](/img/structure/B9867.png)
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]decane.
Aplicaciones Científicas De Investigación
10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antifungal, antibacterial, antitumor, and anti-inflammatory activities. Additionally, it has been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The exact mechanism of action of 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the targeted cells. This leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can cause changes in the biochemical and physiological processes of cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal cells, and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane is its diverse biological activities. It can be used as a starting material for the synthesis of other spirocyclic compounds with potential applications in various fields of science. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Another area of interest is the investigation of its potential use as a drug candidate for the treatment of various diseases. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for its activity.
Métodos De Síntesis
The synthesis of 10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane involves the reaction between 2-oxa-6-azaspiro[3.3]heptane and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Propiedades
| 102520-50-3 | |
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
10-benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO2/c1-16-9-5-8-15(17-10-11-18-15)14(16)12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
Clave InChI |
IEKVRUPCPMKMAQ-UHFFFAOYSA-N |
SMILES |
CN1CCCC2(C1CC3=CC=CC=C3)OCCO2 |
SMILES canónico |
CN1CCCC2(C1CC3=CC=CC=C3)OCCO2 |
Sinónimos |
6-benzyl-7-methyl-1,4-dioxa-7-azaspiro(4,5)decane BMDASD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


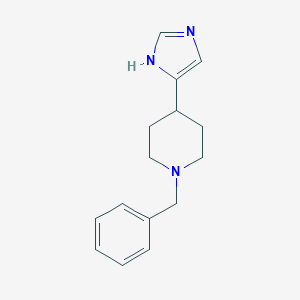
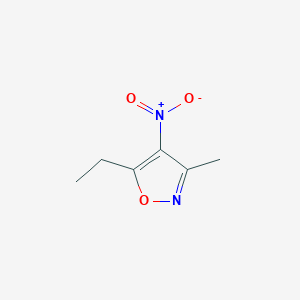


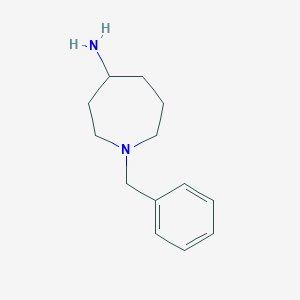
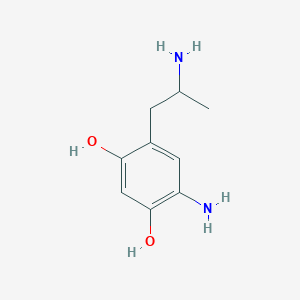
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)

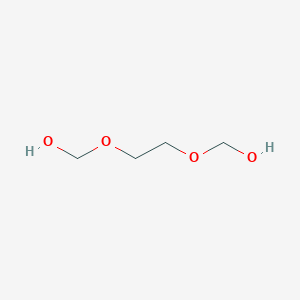
![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)


![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
